![molecular formula C24H19ClN2O3S B4583993 methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4583993.png)
methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate
説明
The compound belongs to a class of substances that require advanced synthetic methodologies for their creation, detailed analysis for understanding their molecular structure, and rigorous testing to elucidate their chemical and physical properties. Such compounds often find applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of complex molecules like the one mentioned typically involves multi-step reactions, starting from simpler precursors. Techniques such as condensation reactions, functional group transformations, and catalysis are common. For example, the synthesis of thienoquinolines involves addition, alkylation, chlorination, acylation, oxidation, reduction, cyclization, and cyclo-condensation reactions, highlighting the complexity and the need for precise control over reaction conditions to achieve the desired product (Abu‐Hashem et al., 2023).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. These methods allow for the determination of the arrangement of atoms within a molecule, which is crucial for understanding its reactivity and properties. No direct studies were found on the molecular structure analysis of your specific compound, but these methodologies are universally applied in organic chemistry research.
Chemical Reactions and Properties
The reactivity of a compound is dictated by its molecular structure. For instance, the presence of electron-withdrawing or donating groups can significantly influence a molecule's chemical behavior. Studies on similar compounds, such as quinoxalines and thiochromones, provide insights into possible reactions, including their susceptibility to electrophilic or nucleophilic attack, polymerization potential, and stability under various conditions (Sosnovskikh, 2018).
科学的研究の応用
Structural and Optical Properties
Research has been conducted on the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives, revealing their polycrystalline nature and nanocrystalline dispersion in an amorphous matrix upon thermal deposition. These studies provide insights into the electron transition types and optical energy gaps, indicating the compound's potential in photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis Techniques
The Friedländer synthesis of 2-(a-Chloroalkyl)quinoline derivatives demonstrates the compound's synthesis versatility and its potential for further chemical modifications (Degtyarenko et al., 2007). This highlights the compound's relevance in creating novel materials with specific desired properties.
Photovoltaic and Electrical Properties
The photovoltaic properties of quinoline derivatives have been studied, showing their efficacy in organic-inorganic photodiode fabrication. These findings suggest the potential of the compound for use in the development of new photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Reactivity and Potential Applications
Research into the reactivity of related compounds provides a foundation for understanding the potential applications of the compound . For example, studies on the synthesis and reactivity of laquinimod, a quinoline-3-carboxamide, offer insights into the compound's chemical behavior and potential in pharmaceuticals (Jansson et al., 2006).
特性
IUPAC Name |
methyl 2-[[2-(3-chlorophenyl)quinoline-4-carbonyl]amino]-5-ethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3S/c1-3-16-12-19(24(29)30-2)23(31-16)27-22(28)18-13-21(14-7-6-8-15(25)11-14)26-20-10-5-4-9-17(18)20/h4-13H,3H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSMANWLXJVBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[2-(3-chlorophenyl)quinolin-4-yl]carbonyl}amino)-5-ethylthiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[4-(2-adamantyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4583915.png)
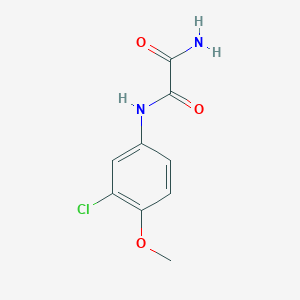
![N-allyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4583921.png)
![ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4583930.png)
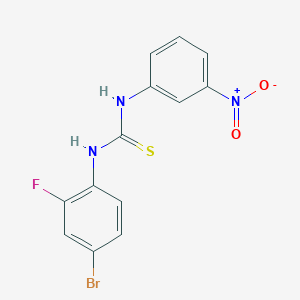
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4583945.png)
![butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4583952.png)
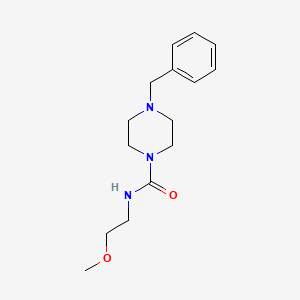
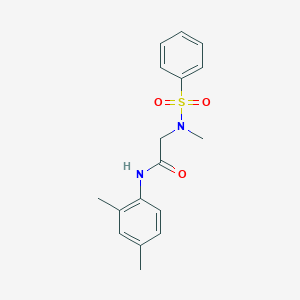
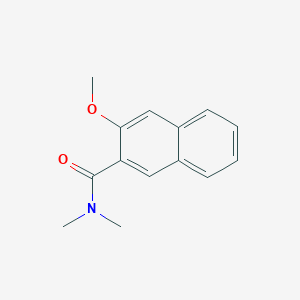
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(2-furyl)-2-propen-1-one](/img/structure/B4583998.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B4584002.png)
![5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4584016.png)
![5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4584018.png)